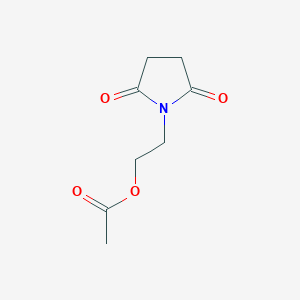

2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-6(10)13-5-4-9-7(11)2-3-8(9)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUSSQMGOYSNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556829 | |

| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28833-81-0 | |

| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Dioxopyrrolidin 1 Yl Ethyl Acetate and Analogous N Substituted Succinimide Esters

Strategies for Pyrrolidine (B122466) Ring Construction and N-Substitution

The formation of the N-substituted succinimide (B58015) ring is the cornerstone of synthesizing the target compound and its analogs. Key methodologies include condensation reactions, Michael additions, and the cyclization of acyclic precursors.

A foundational and widely utilized method for constructing N-substituted succinimides involves the reaction of maleic anhydride (B1165640) with primary amines. zbaqchem.com This process typically proceeds through a two-step sequence involving the formation of a maleamic acid intermediate followed by cyclization. zbaqchem.comgoogle.com

The initial step is the nucleophilic addition of a primary amine to one of the carbonyl carbons of the maleic anhydride ring. This ring-opening reaction is generally rapid and results in the formation of an N-substituted maleamic acid. niscpr.res.infsu.edu For example, the reaction of maleic anhydride with amines like p-chloroaniline or p-anisidine (B42471) in the solid state has been shown to produce the corresponding maleamic acids. niscpr.res.in

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Intermediate | Product Type | Citation |

|---|---|---|---|---|

| Maleic Anhydride | Primary Amine (e.g., p-chloroaniline) | Maleamic Acid | N-substituted Maleimide (B117702) | google.comniscpr.res.in |

| Poly(isobutylene-alt-maleic anhydride) | Amine-terminated PEG | Amide-acid adduct | Cyclic Imide | fsu.edu |

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, represents a powerful tool for constructing substituted pyrrolidine rings. ntu.edu.sg This reaction is particularly effective when using unsaturated precursors like itaconates or maleimides, leading to the formation of the succinimide core in a cascade process. frontiersin.orgnih.gov

In a typical cascade reaction, a primary amine adds to an unsaturated ester in an aza-Michael addition, forming a secondary amine intermediate. This intermediate then undergoes a rapid intramolecular cyclization to yield a stable, N-substituted five-membered pyrrolidone ring. frontiersin.orgnih.gov This strategy has been employed to synthesize N-alkyl-pyrrolidones from itaconic acid and various primary amines. frontiersin.org

For the synthesis of succinimide structures, the reaction of a nucleophile with a maleimide derivative is a direct application of the aza-Michael addition. For instance, the organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide has been used to synthesize ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate with a high yield. mdpi.com This demonstrates the utility of the aza-Michael reaction in directly forming functionalized succinimide products. The reaction can be catalyzed to achieve high stereoselectivity, providing access to chiral pyrrolidine derivatives. rsc.orgacs.org

A common and highly effective route to N-substituted succinimides is the cyclization of a succinamic acid intermediate. mdpi.com This intermediate is readily prepared by the acylation of a primary amine with succinic anhydride. This initial reaction is typically high-yielding and occurs under mild conditions in various solvents. beilstein-archives.orgmdpi.com

Once the succinamic acid is formed, the critical step is the intramolecular cyclodehydration to form the succinimide ring. mdpi.com This cyclization can be promoted by several methods:

Thermal Cyclization: Heating the succinamic acid can induce cyclization, although this method can sometimes lead to thermal degradation of the intermediate. beilstein-archives.orgmdpi.com

Chemical Dehydration: A more common approach is the use of dehydrating agents like acetic anhydride or polyphosphate ester (PPE). beilstein-archives.orgmdpi.com Acetic anhydride is effective, but care must be taken to avoid side reactions like acetylation if other sensitive functional groups are present. mdpi.com

This two-step process—formation of the succinamic acid followed by cyclization—is a versatile and widely documented method for preparing a broad range of N-substituted succinimides. mdpi.comijcps.org The mechanism involves a nucleophilic attack by the amide nitrogen onto the side-chain carbonyl carbon, forming a tetrahedral intermediate which then eliminates a water molecule to yield the final imide. researchgate.netrsc.orgmdpi.com For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was synthesized by reacting the corresponding amine with succinic anhydride to form a succinamic acid, which was then isolated before being cyclized. acs.org

Formation of the Ethyl Acetate (B1210297) Moiety

To complete the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate, the ethyl acetate group must be incorporated. This can be achieved either by building the molecule from a pre-formed ethyl acetate unit or by modifying a succinimide precursor.

The Fischer esterification is the classic method for forming esters like ethyl acetate from a carboxylic acid and an alcohol in the presence of an acid catalyst. mdpi.comechemi.comyoutube.com This principle can be applied to the synthesis of the target molecule.

One pathway involves the esterification of a succinimide derivative containing a carboxylic acid. For example, reacting N-succinimidyl acetic acid with ethanol (B145695) under acidic conditions would yield the desired product, this compound.

Alternatively, and more directly for introducing the N-substituent, one can perform an esterification reaction on N-(2-hydroxyethyl)succinimide. While this involves forming the ester bond from the alcohol side, the fundamental reaction is an esterification. A more common synthetic route, however, would be the acetylation of the hydroxyl group, as described in the next section. The synthesis of N-hydroxysuccinimide esters, which are structurally related, often involves activating a carboxylic acid and reacting it with N-hydroxysuccinimide. thieme-connect.comresearchgate.net

A highly efficient and direct route to this compound involves the acetylation of the hydroxyl group of N-(2-hydroxyethyl)succinimide. sigmaaldrich.comncats.ionih.gov This precursor contains the pre-formed N-substituted succinimide ring with a terminal primary alcohol.

The acetylation reaction involves treating N-(2-hydroxyethyl)succinimide with an acetylating agent. Common reagents for this transformation include acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. This reaction specifically targets the primary hydroxyl group, converting it to an acetate ester.

This approach benefits from the commercial availability or straightforward synthesis of N-(2-hydroxyethyl)succinimide. The acetylation step is typically a high-yielding and clean reaction, providing a direct and final step to obtain this compound. The process of acetylation is a fundamental transformation in organic chemistry, analogous to the N-terminal acetylation of proteins where an acetyl group is transferred from acetyl-coenzyme A to an amino group. nih.gov

Table 2: Key Compounds Mentioned in this Article

| Compound Name | IUPAC Name | Molecular Formula | Role/Use |

|---|---|---|---|

| This compound | This compound | C₈H₁₁NO₄ | Target Compound |

| Maleic Anhydride | Furan-2,5-dione | C₄H₂O₃ | Starting Material for Succinimide Ring |

| Succinic Anhydride | Dihydrofuran-2,5-dione | C₄H₄O₄ | Starting Material for Succinimide Ring |

| Succinamic Acid | 4-Amino-4-oxobutanoic acid | C₄H₇NO₃ | Intermediate |

| N-phenylmaleimide | 1-Phenylpyrrole-2,5-dione | C₁₀H₇NO₂ | Reactant in Aza-Michael Addition |

| N-(2-Hydroxyethyl)succinimide | 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione | C₆H₉NO₃ | Precursor for Acetylation |

| Ethyl Acetate | Ethyl ethanoate | C₄H₈O₂ | Solvent/Product Moiety |

| Acetic Anhydride | Ethanoic anhydride | C₄H₆O₃ | Reagent for Cyclization/Acetylation |

| N-Hydroxysuccinimide | 1-Hydroxypyrrolidine-2,5-dione | C₄H₅NO₃ | Reagent for Active Esters |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | C₁₄H₁₆N₂O₃ | Analogous Compound |

Advanced Synthetic Approaches for N-Hydroxysuccinimide Esters and Derivatives

Modern organic synthesis has introduced several innovative methods for the preparation of N-hydroxysuccinimide esters and their derivatives, moving beyond classical approaches to offer greater versatility and efficiency.

A primary and well-established method for synthesizing N-hydroxysuccinimide esters involves the direct coupling of a carboxylic acid with N-Hydroxysuccinimide (NHS). thieme-connect.com This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comwikipedia.org The process begins with the activation of the carboxylic acid by the carbodiimide, which forms a highly reactive O-acylisourea intermediate. amerigoscientific.com This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of NHS, yielding the desired NHS ester and a urea-based byproduct (e.g., dicyclohexylurea). amerigoscientific.comresearchgate.net

While robust and broadly applicable, this method presents challenges, particularly the formation of insoluble urea (B33335) byproducts that necessitate thorough purification steps to isolate the target ester. amerigoscientific.comresearchgate.net The HOSu-DCC method is effective not only in peptide synthesis but also for creating amides from primary amines and ammonia. enamine.net The high water solubility of the NHS byproduct is an advantage during the purification of the final coupled products. enamine.net Alternative activating agents include mixed anhydrides and chlorophosphates, which can help minimize the formation of urea byproducts. amerigoscientific.com

A more recent, alternative approach for the synthesis of active esters, including NHS esters, utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.orgnih.gov This method circumvents the need for carbodiimide coupling agents, thereby avoiding the problematic formation of urea byproducts. organic-chemistry.orgnih.gov The reaction proceeds by treating a carboxylic acid with triphenylphosphine, iodine, and a base like triethylamine (B128534) (Et₃N) in the presence of N-hydroxysuccinimide. organic-chemistry.org

This protocol is notable for its operational simplicity, cost-effectiveness, and mild reaction conditions, typically occurring at room temperature. organic-chemistry.orgnih.gov It demonstrates a broad substrate scope, proving effective for aromatic, aliphatic, and even sensitive α-amino acid derivatives with minimal racemization. organic-chemistry.orgnih.gov The versatility of this I₂/PPh₃ system extends to the synthesis of other activated esters, such as N-hydroxyphthalimide esters and N-acylsaccharins, making it a valuable tool in organic and medicinal chemistry. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating unique transformations, including the synthesis of succinimide derivatives via the Stetter reaction. nih.govacs.org In this reaction, the NHC catalyst induces a polarity reversal (umpolung) in an aldehyde, converting it into a nucleophilic acyl anion equivalent, often referred to as the Breslow intermediate. nih.govias.ac.in This acyl anion can then undergo a conjugate addition to a Michael acceptor. nih.gov

For the synthesis of succinimide structures, N-substituted itaconimides serve as effective Michael acceptors. nih.govacs.org The NHC-catalyzed intermolecular Stetter reaction between an aromatic aldehyde and an N-substituted itaconimide leads to the formation of valuable succinimide derivatives featuring 1,4- and 1,5-dicarbonyl scaffolds. nih.govnih.gov A critical challenge in this synthesis is managing the competition between the desired Stetter reaction and the potential isomerization of the itaconimide's exocyclic double bond. nih.govnih.gov However, by carefully selecting the NHC catalyst and reaction conditions, this balance can be controlled to achieve good to excellent yields of the desired products, which are valuable building blocks in organic synthesis. nih.govacs.org

A novel strategy for synthesizing N-nonsubstituted succinimides involves the use of metallocarbonyl complexes as photocleavable protecting groups. acs.orgresearchgate.net This method is particularly useful because direct synthesis routes are often limited by the tendency of the succinimide ring to open under the basic conditions required for certain reactions, such as the oxa-Michael addition to maleimides. acs.orgresearchgate.net

The process begins with the reaction of an iron metallocarbonyl complex, such as CpFe(CO)₂I, with maleimide to form a metallocarbonyl complex with a maleimidato ligand. This complex can then undergo an oxa-Michael reaction with an alcohol under basic conditions to yield an alkoxysuccinimidato metallocarbonyl complex. The crucial step is the subsequent visible-light-induced degradation of this complex. Irradiation with daylight causes the cleavage of the metal-nitrogen bond and decomposition of the organometallic fragment, releasing the N-nonsubstituted 3-alkoxysuccinimide in excellent yield (e.g., 92-93%). acs.org This photochemical approach effectively shields the imide nitrogen, preventing ring-opening side reactions and providing a clean route to N-nonsubstituted succinimide derivatives. acs.orgresearchgate.net

Optimization and Scale-Up Considerations in Synthesis

The efficiency and outcome of N-hydroxysuccinimide ester synthesis are highly sensitive to the specific conditions employed. Key parameters that require optimization include the choice of solvent, reactant concentrations, pH, temperature, and reaction duration.

Solvent: The solvent system plays a critical role. For instance, in the coupling of NHS esters to amine-modified RNA, the concentration of dimethyl sulfoxide (B87167) (DMSO) was found to be crucial, with optimal yields observed at 55% (v/v) DMSO. nih.govresearchgate.net For the separation of carboxyfluorescein diacetate N-hydroxysuccinimide ester isomers, a solvent system of ethyl acetate/toluene (20:80) was effective for purification on a silica (B1680970) gel plug. nih.gov

pH and Buffer: The pH of the reaction medium significantly affects the stability of the NHS ester and the nucleophilicity of the amine. NHS esters are prone to hydrolysis, especially at high pH. Studies on fluorescently labeling RNA showed that a sodium bicarbonate buffer at pH 7.0-7.5 provided the highest yields, with efficiency dropping at higher pH levels. nih.gov

Temperature and Time: Reaction temperature and duration are interdependent. NHS ester coupling reactions are often performed at room temperature for 1-4 hours. glenresearch.comnih.gov In the synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the reaction was carried out at 20°C for 20 hours. researchgate.net Optimization is necessary to ensure the reaction goes to completion while minimizing the degradation of the starting materials or products. nih.gov

Concentration and Stoichiometry: The ratio of reactants is a key factor. In labeling experiments, increasing the concentration of aminoallyl-modified RNA relative to the NHS-ester-linked dye improved coupling efficiency. researchgate.net A 1:50 ratio of RNA to dye, with the RNA at a concentration of 0.3 mM, was found to be optimal, doubling the labeling yield compared to previous protocols. nih.govresearchgate.net

The table below summarizes the impact of various parameters on the synthesis and application of NHS esters, based on findings from different studies.

| Parameter | Condition | Observation | Source(s) |

| Solvent (DMSO) | Varied from 10% to 85% (v/v) | Optimal yield achieved at 55% (v/v) DMSO for fluorescent labeling of RNA. | nih.govresearchgate.net |

| Solvent (Purification) | 20:80 Ethyl Acetate/Toluene | Enabled efficient separation of 5- and 6-isomers of carboxyfluorescein diacetate NHS ester on silica. | nih.gov |

| pH (Buffer) | Screened NaHCO₃ (pH 7.0-10.0) and PBS (pH 7.4) | NaHCO₃ buffer at pH 7.0-7.5 gave the highest yields. Yields decreased at higher pH. | nih.gov |

| Reactant Ratio | RNA to NHS-dye ratio varied from 1:10 to 1:500 | A ratio of 1:50 was found to be optimal for labeling efficiency. | researchgate.net |

| Reactant Concentration | aa-RNA concentration increased to 0.3 mM | Higher RNA concentration improved coupling efficiency with the NHS-ester dye. | nih.govresearchgate.net |

| Reaction Time | 30 minutes | Sufficient for achieving a 55% degree of fluorescent labeling under optimized conditions. | nih.govresearchgate.net |

| Temperature | 28°C | Incubation temperature used for the optimized fluorescent labeling reaction. | nih.gov |

| Temperature | 20°C | Temperature used for the synthesis of an NHS ester with di(N-succinimidyl) carbonate. | researchgate.net |

These findings underscore the necessity of systematic screening and optimization of reaction conditions to achieve high efficiency, purity, and reproducibility in the synthesis and subsequent application of N-hydroxysuccinimide esters.

Role of Catalysts and Bases

The synthesis of N-substituted succinimide esters, including this compound, is critically influenced by the choice of catalysts and bases. These reagents can dictate reaction pathways, enhance yields, improve reaction rates, and enable milder reaction conditions. Their roles range from activating substrates and facilitating key bond formations to neutralizing acidic byproducts.

Catalysts in N-Substituted Succinimide Ester Synthesis

A variety of catalytic systems have been developed for the synthesis of succinimide esters, moving beyond traditional stoichiometric coupling agents. These can be broadly categorized into metal-based catalysts and organocatalysts.

Palladium Catalysis: Palladium-catalyzed carbonylation reactions represent a significant advancement for synthesizing N-hydroxysuccinimide (NHS) esters from (het)aryl halides or triflates. thieme-connect.comamerigoscientific.com In this method, a palladium catalyst facilitates the coupling of the aryl substrate with carbon monoxide and N-hydroxysuccinimide. amerigoscientific.com This carbonylative cross-coupling provides a direct route to aryl NHS-esters, which are valuable intermediates in bioconjugation and materials science. thieme-connect.comresearchgate.net A study by Lou et al. in 2003 demonstrated the synthesis of various NHS-esters from (het)aryl triflates, iodides, or bromides with yields up to 94%. thieme-connect.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as potent organocatalysts for synthesizing succinimide derivatives. nih.govacs.org They are particularly effective in Stetter reactions, which involve the conjugate addition of an aldehyde-derived acyl anion to a Michael acceptor. researchgate.net In the context of succinimide synthesis, an NHC catalyst can facilitate the reaction between an aromatic aldehyde and an N-substituted itaconimide. acs.org The reaction requires a delicate balance to favor the desired Stetter reaction over the competing isomerization of the itaconimide. acs.org A base, such as potassium carbonate (K₂CO₃), is typically required to generate the active NHC from its pre-catalyst salt. nih.govacs.org

Other Metal-Based Catalysts: Other transition metals have also been employed. For instance, cobalt(II) acetate has been used as a catalyst in conjunction with N-hydroxysuccinimide for oxidative amidation from aldehydes. researchgate.net Furthermore, ruthenium-based photoredox catalysts, such as [Ru(bpy)₃]Cl₂, have been utilized to synthesize N-hydroxyesters under visible light irradiation at room temperature. researchgate.net

Interactive Data Table: Catalysts in Succinimide Ester Synthesis

| Catalyst System | Substrate Type | Co-reagent(s) | Typical Conditions | Product Type | Ref |

| Palladium Complex | (Het)aryl halides/triflates | CO, N-hydroxysuccinimide | 70°C, 1 atm CO, DMSO | (Het)aryl NHS-ester | thieme-connect.comresearchgate.net |

| N-Heterocyclic Carbene (NHC) | Aromatic aldehydes, N-substituted itaconimides | K₂CO₃ | 60°C, THF | Substituted succinimide | acs.org |

| Cobalt(II) acetate | Aldehydes | N-hydroxysuccinimide | Not specified | N-hydroxyimide ester | researchgate.net |

| [Ru(bpy)₃]Cl₂ (Photoredox) | Not specified | Not specified | Room temp, LED light, MeCN | N-hydroxyester | researchgate.net |

The Function of Bases in Synthesis

Bases are fundamental in nearly all synthetic routes toward N-substituted succinimide esters. Their primary roles include neutralizing acids, activating substrates, and in some cases, acting as catalysts themselves.

In Carbodiimide-Mediated Coupling: The most traditional method for preparing NHS-esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide using a carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC). amerigoscientific.comacs.org While the base is not always explicitly listed as a catalyst, the reaction's efficiency can be pH-dependent, and bases are often used in subsequent steps or workups. nih.gov The coupling proceeds via an O-acylisourea intermediate. amerigoscientific.com

In Activation with Carbonates and Chlorophosphates: When using activating agents like di(N-succinimidyl) carbonate (DSC) or chlorophosphates, a base is essential. researchgate.netgoogle.com For example, the synthesis of an NHS-ester from a carboxylic acid using DSC is performed in the presence of a tertiary amine base like triethylamine (Et₃N). researchgate.net Similarly, systems employing chlorophosphates react with N-hydroxysuccinimide and a carboxylic acid in the presence of a base to form the desired ester in high yield. researchgate.netgoogle.com The base acts as an acid scavenger, neutralizing the HCl or other acidic species generated during the activation step.

Solid-Phase Bases: To simplify purification and promote greener chemical processes, solid-phase bases have been investigated. Amberlyst A21, a weak base anion-exchange resin, has been successfully used as a recyclable solid base catalyst for the synthesis of N-hydroxysuccinimide from succinic acid and hydroxylammonium chloride. researchgate.net This approach avoids the complexities of separating soluble byproducts. researchgate.net

Control of pH in Aqueous Media: In aqueous environments, pH, which is controlled by the addition of a base, is a critical parameter. For NHS-esters used in bioconjugation, the coupling reaction with amines (aminolysis) is in direct competition with the hydrolysis of the ester. nih.gov These reactions are typically performed in buffered solutions at a pH between 6 and 9 to ensure that a sufficient concentration of the amine is deprotonated (and thus nucleophilic) while minimizing the rate of competing hydrolysis. nih.gov

Interactive Data Table: Role of Bases in Succinimide Ester Synthesis

| Base | Synthetic Method | Function | Substrates | Ref |

| Triethylamine (Et₃N) | Activation with di(N-succinimidyl) carbonate | Acid scavenger | Carboxylic acid, DSC | researchgate.net |

| Potassium Carbonate (K₂CO₃) | NHC-catalyzed Stetter reaction | Generates active NHC catalyst from pre-catalyst | Aromatic aldehyde, N-substituted itaconimide | acs.org |

| General Base | Chlorophosphate activation | Acid scavenger/Reaction promoter | Carboxylic acid, NHS, Chlorophosphate | researchgate.netgoogle.com |

| Amberlyst A21 | Direct synthesis from acid | Solid-phase catalyst/base | Succinic acid, Hydroxylammonium chloride | researchgate.net |

| Buffer (pH 6-9) | Aqueous aminolysis | Controls amine nucleophilicity vs. hydrolysis | NHS-ester, Amine-containing biomolecule | nih.gov |

Spectroscopic and Advanced Analytical Characterization of N Substituted Succinimide Acetates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate (B1210297), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Proton NMR spectroscopy of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate reveals distinct signals corresponding to the different sets of protons in the molecule. The ethyl acetate moiety gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, typically found at approximately 1.2 ppm and 4.1 ppm, respectively. The methylene protons of the acetate group (N-CH₂-C=O) are expected to appear as a singlet in the range of 4.2-4.5 ppm. The four protons of the succinimide (B58015) ring typically produce a singlet around 2.7-2.9 ppm, indicating their chemical equivalence. researchgate.netorganicchemistrydata.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂- (ethyl) | ~4.1 | Quartet |

| N-CH₂-C=O | ~4.3 | Singlet |

| -CH₂-CH₂- (succinimide) | ~2.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum of this compound, distinct peaks are observed for each carbon atom. The carbonyl carbons of the succinimide ring are the most deshielded, appearing around 177 ppm. The carbonyl carbon of the acetate group is expected at approximately 169 ppm. The methylene carbons of the succinimide ring typically resonate around 28 ppm. For the ethyl acetate portion, the methylene carbon (O-CH₂) is found further downfield (~61 ppm) than the methyl carbon (~14 ppm), and the acetate methylene carbon (N-CH₂) appears around 40 ppm. spectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (succinimide) | ~177 |

| C=O (acetate) | ~169 |

| -CH₂- (ethyl) | ~61 |

| N-CH₂- | ~40 |

| -CH₂-CH₂- (succinimide) | ~28 |

| -CH₃ (ethyl) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

While this compound itself is achiral, related chiral N-substituted succinimide derivatives are extensively studied for their stereochemical properties. NMR spectroscopy is a powerful tool for assessing the stereochemical purity of these compounds. For chiral derivatives, the presence of a single set of peaks in the ¹H and ¹³C NMR spectra is indicative of high enantiomeric purity. In contrast, a racemic mixture would show a doubling of signals for the chiral center and adjacent nuclei.

Furthermore, NMR can be employed in racemization studies of chiral succinimide intermediates. These studies are crucial in peptide chemistry and drug development, as the succinimide ring can be susceptible to ring-opening and closing, potentially leading to a loss of stereochemical integrity. By monitoring the NMR spectrum over time or under specific conditions, the rate and extent of racemization can be determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The succinimide group exhibits two characteristic carbonyl stretching bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. The ester carbonyl of the acetate group also gives a strong absorption band, usually in the range of 1740-1760 cm⁻¹. The C-N stretching vibration of the succinimide ring is expected around 1390 cm⁻¹, and the C-O stretching of the ester group appears in the 1200-1250 cm⁻¹ region. ijcps.orgnist.govhmc.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (succinimide, asymmetric) | ~1770 | Strong |

| C=O stretch (ester) | ~1750 | Strong |

| C=O stretch (succinimide, symmetric) | ~1700 | Strong |

| C-N stretch (succinimide) | ~1390 | Medium |

| C-O stretch (ester) | ~1230 | Strong |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight of 185.18 g/mol . epa.govpharmaffiliates.com The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. Common fragmentation pathways would involve the cleavage of the ester bond and the succinimide ring.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For N-substituted succinimide acetates, LC-MS is invaluable for confirming the molecular weight of the target compound and for identifying and quantifying impurities. acs.org The technique is particularly useful in monitoring the synthesis of these compounds and assessing the purity of the final product. In complex mixtures, LC-MS can separate the target compound from starting materials, by-products, and degradation products, with the mass spectrometer providing definitive identification of each component based on its mass-to-charge ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of N-substituted succinimide acetates, including this compound. This technique measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The succinimide ring and the ester group constitute chromophores that absorb light in the UV region.

While a specific spectrum for this compound is not detailed in foundational literature, the UV absorbance of the succinimide moiety is fundamental to its detection in various chromatographic methods. For instance, UV detection is commonly employed in HPLC and HILIC analyses of succinimide derivatives. d-nb.inforsc.orgrsc.org The detection wavelength is often set around 210-220 nm to monitor the succinimide structure or its degradation products. researchgate.netresearchgate.net In studies of related compounds dissolved in solvents like ethyl acetate, absorption maxima are observed that correspond to the electronic structure of the molecule. researchgate.net For example, analysis of other ester compounds in ethyl acetate has been performed using concentrations in the range of 3.0 × 10⁻⁵ mol/L. researchgate.net The UV-Vis spectrum is primarily used not for definitive structural identification but as a quantitative detection method in conjunction with separation techniques.

Table 1: Typical UV-Vis Detection Parameters for Succinimide Derivatives

| Parameter | Typical Value/Range | Application Context |

| Detection Wavelength (λ) | 210 - 220 nm | HPLC/HILIC detection of succinimide and its degradation products. researchgate.netresearchgate.net |

| Solvent | Ethyl Acetate, Acetonitrile (B52724)/Water | Common solvents for analysis and mobile phases in chromatography. researchgate.netresearchgate.net |

| Purpose | Quantitative analysis, Purity assessment | Used as a detector in chromatographic systems to quantify the analyte. d-nb.infosigmaaldrich.com |

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for elucidating the three-dimensional molecular structure of crystalline solids. For N-substituted succinimides, this technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, confirming its atomic connectivity and stereochemistry.

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies have been performed on closely related N-acyl and N-substituted succinimide derivatives. tandfonline.comepa.govresearchgate.net For instance, the crystal structures of compounds like N-benzoyl succinimide and various succinimidyl halobenzoates have been determined, revealing the planar nature of the succinimide ring and the spatial arrangement of its substituents. tandfonline.comresearchgate.net

In a study of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally analogous compound, single-crystal X-ray analysis was crucial in confirming the absolute configuration. acs.org The analysis showed a noncentrosymmetric space group (P2₁), which verified the enantiopurity of the sample. acs.org Such analyses provide unequivocal proof of the molecular geometry and intermolecular interactions, like hydrogen bonding, that dictate the packing of molecules in the crystal lattice. acs.orgacs.org

Table 2: Example Crystallographic Data for a Related N-Substituted Succinimide ((R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide)

| Parameter | Value | Reference |

| Compound | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁ | acs.org |

| Significance | Confirmed enantiopurity and absolute configuration. | acs.org |

| Observation | Revealed detailed molecular geometry and intermolecular interactions. | acs.org |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

HPLC and its advanced counterpart, UPLC, are the predominant techniques for the quantitative analysis and purity verification of N-substituted succinimides. These methods offer high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. researchgate.netresearchgate.netsielc.com A typical method for analyzing succinimide derivatives involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like a phosphate (B84403) buffer at a specific pH. researchgate.net For instance, succinimide and its hydrolysis product, succinamic acid, have been successfully separated using a mobile phase of methanol and a 10 mmol/L phosphate buffer (pH 6.5) at a 5:95 ratio, with UV detection at 210 nm. researchgate.net

UPLC, which uses smaller particle size columns (e.g., <2 µm), allows for faster analysis times and improved resolution. eurl-pesticides.eu The purity of N-substituted succinimide final products is often determined by UPLC to be ≥99%, demonstrating the effectiveness of the technique. acs.org

Table 3: Typical HPLC/UPLC Parameters for Analysis of Succinimide Derivatives

| Parameter | Description | Example | Reference |

| Mode | Reversed-Phase (RP) | Separation based on hydrophobicity. | researchgate.netsielc.com |

| Stationary Phase | C8 or C18 | Nucleodur, Lichrosphere, Symmetry® C18 | researchgate.netresearchgate.netacs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Ethanol (B145695):Methanol (50:50% v/v); Methanol:Phosphate Buffer (5:95 v/v) | researchgate.netresearchgate.net |

| Detection | UV-Vis | 210 nm | researchgate.net |

| Application | Purity determination, quantitative analysis, stability studies. | acs.orgnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of synthesis reactions and for preliminary purity assessment of this compound. sigmaaldrich.comnih.gov The separation is typically performed on a plate coated with a thin layer of silica (B1680970) gel (the stationary phase). rsc.orgstevens.edu

A small amount of the sample is spotted on the plate, which is then placed in a chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. For N-substituted succinimides, a common mobile phase might be a mixture of ethyl acetate and a less polar solvent like hexane (B92381) or dichloromethane. rsc.orgstevens.edu

After development, the separated spots are visualized, often under UV light, as the succinimide ring is UV-active. rsc.org Alternatively, a chemical staining agent like potassium permanganate (B83412) can be used. rsc.org TLC is particularly useful for quickly determining the completion of a reaction by observing the disappearance of starting material and the appearance of the product spot. mdpi.com

N-hydroxysuccinimide (NHS) esters, such as this compound, are susceptible to hydrolysis, which yields N-hydroxysuccinimide (NHS) as a degradation product. d-nb.inforsc.org The presence of NHS can indicate reagent degradation or incomplete reactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust and sensitive method specifically developed for the quantification of the highly hydrophilic NHS. rsc.orgresearchgate.net

In contrast to reversed-phase chromatography, HILIC uses a polar stationary phase (e.g., underivatized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. d-nb.inforsc.org This setup is ideal for retaining and separating very polar compounds like NHS. A published method utilizes an isocratic mobile phase of 90% acetonitrile and 10% ammonium (B1175870) acetate buffer (pH 7.5), which allows for the successful separation and quantification of NHS. researchgate.net This HILIC-based approach is considered universal for assessing the quality and stability of any NHS ester, as it directly measures the common degradation product. rsc.org

Table 4: HILIC Method Parameters for N-Hydroxysuccinimide (NHS) Quantification

| Parameter | Description | Reference |

| Stationary Phase | Silica-based HILIC column | d-nb.inforsc.org |

| Mobile Phase | 90% Acetonitrile / 10% Ammonium Acetate Buffer (pH ~7.5) | researchgate.net |

| Flow Rate | ~0.4 mL/min | researchgate.net |

| Detection | UV Absorbance at ~220 nm | researchgate.net |

| Limit of Detection (LOD) | ~1 mg L⁻¹ | d-nb.inforsc.org |

| Limit of Quantification (LOQ) | ~3 mg L⁻¹ | d-nb.inforsc.org |

| Application | Quality control and stability testing of NHS esters. | rsc.orgrsc.org |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound.

The analysis is performed using an elemental analyzer, which combusts the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. For a pure compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. In the characterization of novel N-substituted succinimides, it is standard practice for the experimental results of elemental analysis to be within ±0.4% of the theoretical values, which confirms the identity and high purity of the compound. acs.org

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Range |

| Carbon (C) | C₈H₁₁NO₄ | 51.89% | 51.49% - 52.29% |

| Hydrogen (H) | C₈H₁₁NO₄ | 5.99% | 5.59% - 6.39% |

| Nitrogen (N) | C₈H₁₁NO₄ | 7.56% | 7.16% - 7.96% |

Computational and Theoretical Studies on 2 2,5 Dioxopyrrolidin 1 Yl Ethyl Acetate and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to succinimide (B58015) and maleimide (B117702) derivatives to optimize their molecular geometries and elucidate their electronic characteristics.

Researchers frequently employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-31+G(d,p) or 6-31G* to perform these calculations. mdpi.comresearchgate.netnih.gov For instance, studies on N-substituted maleimides use DFT to optimize molecular structures, which are then used for calculating absorption and emission wavelengths. researchgate.net Such calculations have shown good agreement with experimental data. researchgate.net In a study on N-benzylmaleimide, DFT was used to investigate four possible conformers and their dimeric forms, identifying the most stable structures in the gas phase. researchgate.net

DFT calculations are also crucial for analyzing vibrational spectra (IR and Raman). Theoretical wavenumber values are compared with experimental spectra to make accurate band assignments. researchgate.net Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within a molecule, showing how charge is distributed and where the molecule is most likely to react. researchgate.net For example, in N-benzylmaleimide, the MEP map indicated that the negative and positive regions change upon dimerization. researchgate.net

In a computational study on succinimide formation, DFT calculations with the B3LYP functional and the 6-31+G(d,p) basis set were used to model the reaction mechanism in an Acetyl-Asn-His-N-methylamide system, demonstrating how the histidine side chain can catalyze the formation of the succinimide intermediate. mdpi.comnih.gov

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is extensively used to study how succinimide and maleimide derivatives interact with biological targets.

These simulations provide critical information on the binding affinity, typically expressed as a binding energy score (in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies on novel maleimide-succinimide derivatives against cancer targets like AKT1 and CDK2 proteins revealed binding affinities of -16.112 kcal/mol and -21.342 kcal/mol for one compound, and -22.398 kcal/mol and -19.940 kcal/mol for another, identifying key amino acid residues involved in the binding. ekb.eg Similarly, maleimide derivatives designed as cyclooxygenase-2 (COX-2) inhibitors were docked into the enzyme's active site to determine their probable binding model. nih.gov

In the development of drugs for neurodegenerative diseases, succinimide derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors. mdpi.com Computational analyses were performed to determine the energy required for these derivatives to dock with the enzyme's active site, complementing kinetic studies. mdpi.com A study on (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a modulator of the glutamate (B1630785) transporter EAAT2, used molecular docking to support its proposed mechanism of action. acs.orgnih.govsemanticscholar.org

The data generated from docking simulations are often presented in tables summarizing binding scores and interacting residues, providing a clear comparison between different analogues.

Table 1: Example of Molecular Docking Results for Succinimide/Maleimide Analogues This table is a representative example based on typical data found in the cited literature.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Maleimide-succinimide | AKT1 | -22.4 | Not Specified | ekb.eg |

| Maleimide-succinimide | CDK2 | -19.9 | Not Specified | ekb.eg |

| Maleimide derivative | COX-2 | Not Specified | Not Specified | nih.gov |

| Succinimide derivative | Acetylcholinesterase (AChE) | Not Specified | Not Specified | mdpi.com |

| Maleimide derivative | GSK-3β | Not Specified | Not Specified | nih.govresearchgate.net |

These simulations are crucial in structure-based drug design, helping to rationalize observed biological activities and guide the synthesis of more potent and selective analogues.

Molecular Dynamics Simulations for Ligand-Protein Stability and Flexibility Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the dynamic behavior, stability, and flexibility of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules.

The stability of the complex is a key parameter assessed in MD simulations. This is often quantified by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. researchgate.net Low RMSD values indicate minimal structural deviations and a stable binding mode. researchgate.net For instance, MD simulations were used to assess the stability of conformations of maleimide derivatives bound to the target protein GSK-3β. nih.govresearchgate.net

Another important analysis is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net This helps to identify flexible regions of the protein upon ligand binding. In one study, certain maleimide derivatives exhibited lower RMSF values when complexed with GSK-3β, suggesting they induced a more stable conformation in the protein. researchgate.net

MD simulations can also track specific interactions, like the distance between a reactive group on the ligand and a specific residue in the protein. In a study of a PSMA-targeting ligand modified with a maleimide group, MD simulations over 100 nanoseconds showed that the distance between the maleimide and a cysteine residue (Cys466) varied but ultimately stabilized, suggesting a high probability for a covalent reaction to occur. acs.org This demonstrates how MD can provide crucial insights into the dynamic process of ligand binding and covalent bond formation. acs.org

Prediction of Charge Distribution and Reactivity through Computational Methods

Computational methods are invaluable for predicting the charge distribution and chemical reactivity of molecules like 2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate (B1210297) and its analogues. Techniques such as the calculation of Molecular Electrostatic Potential (MEP) maps and Fukui functions provide a detailed picture of a molecule's electronic landscape.

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For N-substituted maleimides, MEP analysis has shown that the maleimide and benzyl (B1604629) groups can represent nucleophilic and electrophilic regions, respectively. researchgate.net

Fukui functions are another tool derived from DFT that helps to predict local reactivity. They identify which atoms in a molecule have the greatest tendency to accept or donate electrons. researchgate.net The high chemical reactivity of succinimides, in general, is attributed to the presence of both carbonyl and methylene (B1212753) groups within their structure. researchgate.net

Computational studies have also elucidated reaction mechanisms by analyzing charge and nucleophilicity. For example, calculations on the formation of succinimide from an asparagine-histidine sequence showed that the abstraction of a proton by the histidine side chain enhances the nucleophilicity of a nearby nitrogen atom, which then attacks the amide carbon of the asparagine side chain, initiating cyclization. mdpi.com This demonstrates how computational methods can predict and explain the reactivity of succinimide precursors.

Application of Hammett Equation for Electronic Effects on Spectroscopic Data

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. It is expressed as log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. pharmacy180.comlibretexts.org

This equation can be applied to correlate electronic effects with spectroscopic data. While direct application to the spectroscopic data of 2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate is not widely reported, studies on its analogues, such as N-(p-substituted phenyl) maleimides, provide relevant insights. In one such study, Hammett plots were generated for the cycloaddition reactions of these maleimides. researchgate.net

The reaction constant, ρ (the slope of the plot), indicates the sensitivity of the reaction to substituent effects. pharmacy180.com A small positive ρ value, close to zero, was observed for the reaction of N-(p-substituted phenyl) maleimides in different solvents, indicating that the transition state was not significantly more polar than the reactants and the reaction was largely insensitive to the electronic nature of the substituents. researchgate.net

The Hammett equation and its associated substituent constants (σ) allow for a quantitative assessment of how changes in molecular structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the electronic properties and, consequently, the reactivity or spectroscopic characteristics of a series of compounds. researchgate.net Nonlinearity in a Hammett plot can suggest a change in the reaction mechanism or the rate-determining step as the substituents are varied. wikipedia.org

Applications of 2 2,5 Dioxopyrrolidin 1 Yl Ethyl Acetate in Academic Chemical and Biochemical Research

Role in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate (B1210297) and its structural analogs are valued for their versatility and specific reactivity, enabling the construction of complex molecular architectures and functional materials.

Building Blocks for Synthesis of Complex Organic Molecules

The pyrrolidine-2,5-dione ring system, the central scaffold of the succinimide (B58015) group, serves as a fundamental building block in organic synthesis. evitachem.com This structural motif is a core fragment in numerous compounds that exhibit a wide range of therapeutic activities, including anticonvulsant, anti-inflammatory, and anticancer properties. acs.orgsemanticscholar.org Researchers utilize derivatives of this scaffold as starting materials or key intermediates to construct more elaborate and functionally diverse molecules. evitachem.com The presence of the reactive NHS ester in 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate makes it a valuable intermediate for introducing a succinimide-linked acetate group into various molecular frameworks. pharmaffiliates.com

Carboxylic Acid Activation for Amide and Ester Bond Formation

The formation of amide and ester bonds is a cornerstone of organic and medicinal chemistry, essential for synthesizing peptides, pharmaceuticals, and polymers. mdpi.com This process typically involves the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine or alcohol. researchgate.net The N-hydroxysuccinimide (NHS) ester within this compound is a classic example of such an activated species. mdpi.com

The NHS ester readily reacts with primary amines under mild conditions to form a highly stable amide bond, releasing the N-hydroxysuccinimide (NHS) molecule as a water-soluble byproduct that is easily removed. nih.govresearchgate.net This reaction is highly efficient and widely employed in peptide coupling and the synthesis of small molecules. nih.gov The pre-activated nature of the NHS ester avoids the need for in-situ coupling reagents, offering a clean and predictable method for amide bond formation. researchgate.net

| Reaction Type | Reactant | Product | Byproduct |

| Aminolysis | Primary Amine (R-NH₂) | Amide | N-hydroxysuccinimide |

| Alcoholysis | Alcohol (R-OH) | Ester | N-hydroxysuccinimide |

Protecting Group Chemistry for Amino Acids in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), protecting groups are crucial for masking reactive functional groups and directing the sequence of bond formation. peptide.com While this compound itself is not a protecting group, the N-hydroxysuccinimide chemistry it embodies is central to this field. For instance, the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly introduced onto the alpha-amino group of an amino acid by reacting it with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). ub.edu

Furthermore, protecting groups with related structures are used for the orthogonal protection of amino acid side chains. peptide.com A key example is the Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl) group, which is used to protect the side-chain amino group of lysine (B10760008). creative-peptides.com The Dde group is stable to the piperidine (B6355638) solutions used to remove the N-terminal Fmoc group but can be selectively cleaved with a dilute solution of hydrazine. creative-peptides.comucdavis.edu This orthogonal strategy allows for the specific modification of the lysine side chain, such as the synthesis of branched or cyclic peptides, while the peptide remains attached to the solid support. creative-peptides.comnih.gov

Synthesis of Functional Materials and Polymers

The creation of functional polymers and materials with tailored properties often relies on the precise incorporation of specific chemical moieties. mdpi.commdpi.com This can be achieved by designing monomers with desired functional groups or by post-polymerization modification of a pre-formed polymer. klinger-lab.de

A molecule like this compound can be employed in a post-polymerization modification strategy. A polymer synthesized to contain primary amine groups can be reacted with the NHS ester of the title compound. This reaction grafts the ethyl acetate-succinimide functionality onto the polymer backbone. This approach allows for the development of materials with specific surface properties, solubility characteristics, or further reactive handles for subsequent chemical transformations, finding use in fields from biomedicine to advanced materials science. mdpi.compageplace.de

Strategies in Bioconjugation Chemistry

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein or peptide. This technique is fundamental to the development of diagnostics, therapeutics, and research tools.

Amine-Reactive Linkers for Derivatization of Peptides and Biomolecules

The N-hydroxysuccinimide ester is one of the most common and effective amine-reactive functional groups used in bioconjugation. broadpharm.com It selectively reacts with primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine residues. broadpharm.comthermofisher.com This reaction proceeds efficiently in aqueous buffers at or near neutral pH to form a stable, covalent amide bond. broadpharm.com

The compound this compound, and more broadly NHS esters, function as amine-reactive linkers. They serve to attach various payloads—such as fluorescent dyes, affinity tags, or drug molecules—to proteins, antibodies, and peptides. broadpharm.com This derivatization is a key step in numerous applications, including protein labeling for imaging, creating antibody-drug conjugates (ADCs) for targeted cancer therapy, and immobilizing proteins onto surfaces for diagnostic assays. thermofisher.comnih.gov For example, a common strategy involves reacting a biomolecule with an NHS-ester-containing linker to introduce a new functional group, which can then be used in a subsequent conjugation step, a technique used in the synthesis of radiopharmaceuticals. nih.gov

Conjugation with Fluorescent Dyes and Haptens for Research Probes

The N-hydroxysuccinimide ester of this compound is a key tool for covalently linking molecules to fluorescent dyes and haptens, creating essential probes for biochemical research. The NHS ester reacts efficiently with primary amino groups (-NH2), such as those on the side chains of lysine residues in proteins, to form stable amide bonds. thermofisher.comthermofisher.com This reaction is one of the most common methods for labeling proteins and antibodies with fluorescent dyes like fluorescein (B123965) or cyanine (B1664457) derivatives. chemimpex.com Such fluorescently labeled proteins allow for visualization and tracking in a variety of biological assays, including fluorescence microscopy and flow cytometry. chemimpex.com

The conjugation reaction is pH-dependent, with an optimal range of pH 7-9. thermofisher.com While the reaction can proceed at neutral pH, hydrolysis of the NHS ester is a competing reaction that accelerates at higher pH values. thermofisher.com Therefore, reaction conditions are carefully controlled to maximize the yield of the desired conjugate. lumiprobe.com

Similarly, this chemistry is fundamental to immunology for rendering small molecules, known as haptens, immunogenic. Haptens by themselves cannot elicit an immune response but can do so when coupled to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). thermofisher.com The NHS ester of a hapten derivative is used to form a covalent bond with the amine residues on the carrier protein. researchgate.netnih.gov This hapten-carrier conjugate can then be used to immunize animals to generate antibodies specific to the hapten, which are crucial for the development of immunoassays. acs.orgresearchgate.net

| Parameter | Typical Condition | Rationale / Notes |

|---|---|---|

| pH | 7.2 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. Optimal pH is often 8.3-8.5. lumiprobe.com |

| Buffers | Phosphate (B84403), Borate, Bicarbonate | Amine-free buffers (e.g., Tris, glycine) must be avoided as they compete with the target molecule. thermofisher.com |

| Solvent for NHS Ester | DMF or DMSO | Used to dissolve the often water-insoluble NHS ester before adding to the aqueous reaction buffer. lumiprobe.com |

| Reaction Time | 30 minutes to several hours | Dependent on temperature, pH, and concentration of reactants. glenresearch.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the rate of hydrolysis. thermofisher.com |

Surface Functionalization of Chromatographic Supports and Nanoparticles

The reactivity of the NHS ester group makes this compound suitable for the surface functionalization of solid materials, including chromatographic supports and nanoparticles. This process is critical for creating tailored materials for purification, diagnostics, and targeted delivery systems. rsc.org The fundamental principle involves the covalent attachment of molecules containing a primary amine to a surface that has been activated with NHS esters.

In the context of chromatography, supports like agarose (B213101) or other polymers can be modified to carry carboxyl groups. These groups are then activated with N-hydroxysuccinimide and a carbodiimide (B86325), such as EDC, to create an NHS-ester-functionalized surface. nih.gov This "activated" support can then react with amine-containing ligands, antibodies, or other proteins to create affinity chromatography resins for purifying specific biomolecules. nih.gov

A similar strategy is widely applied to nanoparticles. nih.gov Materials such as gold or silica-coated nanoparticles can be treated to expose amine or carboxyl groups on their surface. rsc.orgrsc.org Subsequent reaction to form or with an NHS ester allows for the covalent attachment of various functional molecules. For example, polyethylene (B3416737) glycol (PEG) can be attached to improve stability and biocompatibility, or targeting ligands like peptides can be conjugated to the surface to direct the nanoparticles to specific cells or tissues. nih.govrsc.org Commercial kits are available that provide NHS-ester-functionalized gold nanoparticles for the easy conjugation of proteins and antibodies for use in applications like lateral flow assays and electron microscopy. sigmaaldrich.com

| Material | Functionalization Goal | Application |

|---|---|---|

| Chromatographic Resins (e.g., Sepharose) | Immobilize antibodies or ligands | Affinity Purification nih.gov |

| Gold Nanoparticles | Conjugate proteins or antibodies | Lateral Flow Assays, Immunoblotting, Bio-assays sigmaaldrich.com |

| Silica-Coated Nanoparticles | Attach targeting peptides (e.g., RGD) | Targeted Drug Delivery, Bioimaging nih.govrsc.org |

| Polymeric Nanoparticles | Couple targeting ligands | Targeted Cancer Therapy nih.gov |

Integration into Click Chemistry Methodologies

While this compound does not directly participate in click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its NHS ester group provides a powerful gateway for integrating molecules into this versatile chemical ligation platform. lumiprobe.com Click chemistry is prized for its high efficiency, selectivity, and biocompatibility. genelink.com

The integration strategy involves a two-step process. First, a molecule of interest is reacted with a bifunctional linker that contains both a primary amine and a "click-active" handle—either an azide (B81097) or a terminal alkyne. This compound reacts with the primary amine of this linker to form a stable amide bond. This initial step effectively installs an azide or alkyne group onto the target molecule. baseclick.euwindows.net

Once functionalized with the azide or alkyne, the molecule is ready for the second step: the click reaction. It can be efficiently and specifically conjugated to another molecule that bears the complementary functional group (an alkyne or azide, respectively). genelink.combroadpharm.com This approach allows researchers to leverage the robust and orthogonal nature of click chemistry for complex bioconjugations, even when the initial components lack the necessary functional groups.

Application as Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. The NHS ester functionality of this compound allows it to serve as a derivatizing agent for analytes containing primary or secondary amines.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics and proteomics. However, highly polar molecules like amino acids are often poorly retained on common reversed-phase liquid chromatography (RPLC) columns and may exhibit poor ionization efficiency, leading to low detection sensitivity. researchgate.netnih.gov

Chemical derivatization with a reagent like this compound can overcome these challenges. By reacting the NHS ester with the amine groups of analytes such as peptides or amino acids, a less polar, more hydrophobic group is introduced. researchgate.netwaters.com This modification can improve the analyte's retention on an RPLC column. More importantly, if the derivatizing agent contains a moiety that is easily ionized (e.g., a pre-charged group like a quaternary ammonium (B1175870) salt) or stabilizes a charge, it can significantly enhance the signal intensity of the analyte in the mass spectrometer. nih.govresearchgate.net This leads to improved detection limits and more robust quantification of trace analytes in complex biological samples. waters.com

The separation and analysis of enantiomers (non-superimposable mirror-image isomers) is critical in pharmaceutical and biological research, as different enantiomers can have vastly different biological activities. One common strategy for enantiomeric analysis by chromatography is chiral derivatization. This involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral chromatography column. researchgate.net

It is important to note that this compound is an achiral molecule. Therefore, it cannot be used as a chiral derivatizing agent in the manner described above. When it reacts with a racemic mixture of a chiral amine, the resulting products are still a pair of enantiomers, not diastereomers. While it successfully derivatizes both enantiomers, separating the resulting product mixture would still necessitate the use of a more specialized and often more expensive chiral stationary phase (chiral column) for chromatographic resolution.

Investigations of Enzyme-Substrate Interactions and Mechanistic Inhibition Studies

The high reactivity of N-hydroxysuccinimide esters towards nucleophilic amino acid residues makes compounds like this compound useful probes for studying enzyme mechanisms and for identifying potential inhibitors. nih.gov The primary targets for NHS esters in proteins are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. glenresearch.comnih.gov The reaction results in the formation of a highly stable, covalent amide bond, which can lead to irreversible inhibition of the enzyme. thermofisher.comnih.gov

This covalent modification can be used in several research contexts:

Irreversible Inhibition: If the modified lysine residue is in the enzyme's active site or is critical for conformational changes needed for catalysis, the covalent attachment will permanently inactivate the enzyme. This makes the compound an irreversible inhibitor, a class of molecules with significant therapeutic interest. nih.govdntb.gov.ua

Activity-Based Protein Profiling (ABPP): NHS esters can be used as broad-spectrum, reactivity-based probes. By incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye) into the NHS-ester-containing molecule, researchers can label and identify reactive "hotspots" across the entire proteome. nih.gov This chemoproteomic approach helps to map functional sites, including catalytic and allosteric sites, on a large scale. nih.gov

Structural and Mechanistic Studies: Covalently modifying specific residues can help elucidate their role in substrate binding or catalysis. By identifying which residues are accessible to the reagent and how their modification affects enzyme activity, researchers can gain insights into the enzyme's structure and mechanism of action. nih.gov

Studies have shown that while lysines are the primary target, NHS esters can also react with other nucleophilic residues such as serine, threonine, and tyrosine, particularly under specific pH conditions or when influenced by adjacent amino acids. nih.govnih.gov This broader reactivity must be considered when interpreting results from such labeling studies.

| Amino Acid | Reactive Group | Reactivity Level | Resulting Linkage |

|---|---|---|---|

| Lysine | ε-amino group | High | Stable Amide Bond thermofisher.com |

| N-Terminus | α-amino group | High | Stable Amide Bond nih.gov |

| Serine | Hydroxyl group | Lower / pH-dependent | Unstable Ester Bond glenresearch.com |

| Threonine | Hydroxyl group | Lower / pH-dependent | Unstable Ester Bond nih.gov |

| Tyrosine | Phenolic hydroxyl group | Lower / pH-dependent | Unstable Ester Bond nih.gov |

Enzyme Kinetic Studies with Succinimide Derivatives

Succinimide derivatives are a class of compounds recognized for their diverse biological activities, including their potential as enzyme inhibitors. nih.govresearchgate.net The pyrrolidine-2,5-dione ring system is a key structural feature in many compounds developed for therapeutic purposes. semanticscholar.orgacs.org The study of how these derivatives interact with enzymes and modulate their activity is a significant area of research.

Enzyme kinetic studies are performed to understand the mechanism of enzyme inhibition. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of a succinimide derivative, key kinetic parameters can be determined. These parameters include the Michaelis constant (K_m), the maximum reaction velocity (V_max), the inhibition constant (K_i), and the half-maximal inhibitory concentration (IC_50). nih.gov This data helps to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the potency of the inhibitor.

A recent study investigated the effects of two succinimide derivatives on the activity of acetylcholinesterase (AChE), an enzyme critical in the nervous system. The findings demonstrated that these compounds acted as competitive inhibitors of AChE. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

The key kinetic parameters determined in this study are summarized in the table below. Derivative (II) was identified as a more potent inhibitor than derivative (I), as indicated by its lower K_m, K_i, and IC_50 values. nih.gov

| Parameter | Derivative (I) | Derivative (II) | Rivastigmine (Reference) |

|---|---|---|---|

| K_m (mM) | 0.123 | 0.098 | - |

| V_max (mM/min) | 0.045 | 0.043 | - |

| K_i (mM) | 0.015 | 0.011 | - |

| IC_50 (µM) | 31,000 | 29,000 | 71,000 |

These findings highlight how the chemical structure of succinimide derivatives influences their inhibitory potency. nih.gov Such studies are crucial for the rational design of new and more effective enzyme inhibitors for various therapeutic applications.

Ligand-Target Binding Affinity Investigations

N-hydroxysuccinimide (NHS) esters, the class of compounds to which this compound belongs, are extensively used tools for studying ligand-target binding affinities. nih.govnih.gov The primary application of NHS esters in this context is for the covalent labeling of proteins and other biomolecules with reporter molecules, such as fluorescent dyes. lumiprobe.com This labeling enables the use of various biophysical techniques to quantify the interaction between the labeled molecule and its binding partner.

The fundamental principle involves the reaction of the NHS ester with primary amine groups (the N-terminus and the side chain of lysine residues) on the protein of interest, forming a stable amide bond. nih.gov While this reaction is not inherently site-specific, protocols have been developed to achieve high-stoichiometry, site-specific labeling, particularly at the N-terminus. nih.govdntb.gov.ua

One of the most powerful techniques for measuring binding affinity using fluorescently labeled proteins is Microscale Thermophoresis (MST). nih.govnih.gov MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its thermophoretic movement. By titrating a ligand against a constant concentration of a fluorescently labeled protein, a binding curve can be generated, from which the dissociation constant (K_d) can be accurately determined. The K_d value is a measure of the binding affinity between the protein and the ligand.

The general workflow for a ligand-target binding affinity investigation using an NHS ester-labeled protein and MST is as follows:

Labeling: The protein of interest is reacted with an NHS ester of a fluorescent dye.

Purification: The fluorescently labeled protein is purified from the excess, unreacted dye and any unlabeled protein.

MST Measurement: A serial dilution of the unlabeled binding partner (ligand) is prepared and mixed with a constant concentration of the labeled protein.

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the K_d.

As an example, a study on the interaction between a ubiquitin E3 enzyme and a ubiquitin E2 enzyme utilized an NHS ester to label the E3 enzyme with a fluorescent dye. The subsequent MST analysis provided a quantitative measure of their binding affinity. nih.gov While the specific K_d value is dependent on the interacting partners, the methodology demonstrates the utility of NHS esters in these investigations.

The data table below illustrates a hypothetical dataset that could be generated from an MST experiment to determine the binding affinity between a labeled protein and a ligand.

| Ligand Concentration (nM) | Normalized Fluorescence (F_norm) |

|---|---|

| 0.1 | 0.98 |

| 1 | 0.95 |

| 10 | 0.85 |

| 100 | 0.52 |

| 1000 | 0.15 |

| 10000 | 0.05 |

From such data, a K_d value can be calculated, providing a quantitative measure of the ligand-target binding affinity. This approach is highly adaptable and widely used in various biological and biochemical research areas to study protein-protein interactions, protein-small molecule interactions, and other binding events. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The synthesis of N-substituted succinimides traditionally involves multi-step procedures that may use hazardous reagents and generate significant waste. ijcps.orgresearchgate.net A major future direction is the development of "green" synthetic methodologies that maximize atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product. primescholars.com